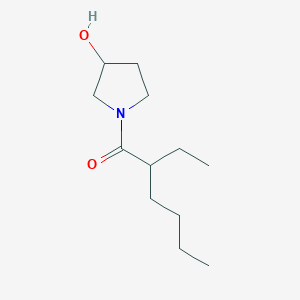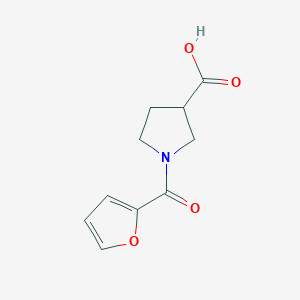
1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid” is a molecule that has gained considerable attention in scientific research due to its unique properties and potential applications. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid”, often involves organocatalytic enantioselective Michael addition reactions . For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized using this method . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Drug Discovery
This compound serves as a versatile scaffold in drug discovery due to the presence of the pyrrolidine ring, which is widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring’s non-planarity and stereochemistry contribute significantly to the three-dimensional coverage and pharmacophore space exploration, enhancing the biological activity of drug candidates.
Bioactive Molecule Development
The compound’s pyrrolidine ring is a key feature in the development of bioactive molecules with target selectivity. It has been reported that modifications to the pyrrolidine ring can lead to compounds with a variety of biological profiles, which is essential for the design of new therapeutics .
Enantioselective Synthesis
1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid: can be used to achieve enantioselective synthesis. The stereochemistry of the pyrrolidine ring can influence the spatial orientation of substituents, which is crucial for binding to enantioselective proteins and thus affects the biological profile of drug candidates .
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-2-1-5-15-8)11-4-3-7(6-11)10(13)14/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHXZVBDLJPGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




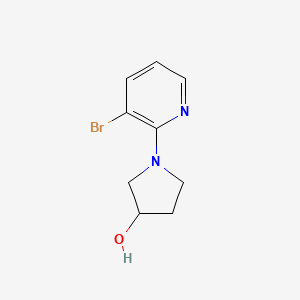
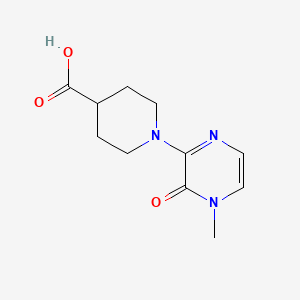
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)
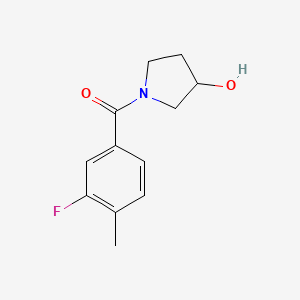
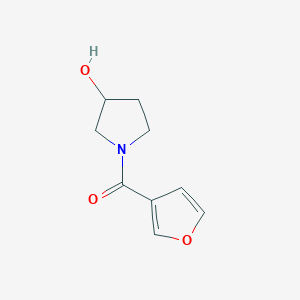
![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)
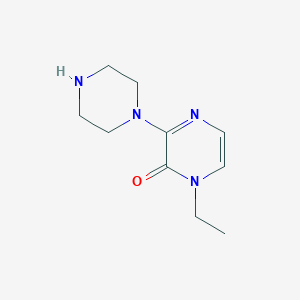
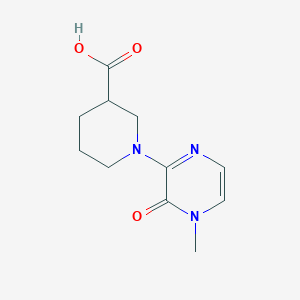

![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)

